molecular formula C25H28N4O3 B11081119 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11081119
M. Wt: 432.5 g/mol
InChI Key: KXGOGENTWLGAIM-UHFFFAOYSA-N
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Description

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the pyrrolidine-2,5-dione moiety. Common reagents used in these steps include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-benzimidazol-2-yl)piperidin-1-yl)acrylonitrile
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

Uniqueness

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H28N4O3/c1-2-15-32-19-9-7-18(8-10-19)29-23(30)16-22(25(29)31)28-13-11-17(12-14-28)24-26-20-5-3-4-6-21(20)27-24/h3-10,17,22H,2,11-16H2,1H3,(H,26,27)

InChI Key

KXGOGENTWLGAIM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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